molecular formula C19H19N5O5S B2502651 N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 923146-32-1

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2502651
CAS RN: 923146-32-1
M. Wt: 429.45
InChI Key: AQUGPEPXFZDHQV-UHFFFAOYSA-N
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Description

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as ODPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ODPA is a small molecule that belongs to the class of oxalamide derivatives and has been shown to possess various biological activities.

Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

Research on derivatives of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, such as 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate, has shown promising results in antimicrobial activities and cytotoxicity. These derivatives, synthesized from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, displayed significant antimicrobial activity against various strains (Sridhara et al., 2011).

Synthesis of Pyridazine Derivatives

Studies on the synthesis of pyridazine derivatives involving the compound have been conducted. These derivatives have exhibited notable activities in vitro, highlighting the compound's potential in the development of new pharmaceuticals (Nakagome et al., 1966).

Development of Novel Acid-Catalyzed Rearrangements

A novel synthetic approach involving the compound for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed. This method is particularly noteworthy for its simplicity and high yield, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Role in Orexin-1 Receptor Mechanisms

Research involving the compound in relation to Orexin-1 receptor mechanisms has been conducted, particularly in the context of compulsive food consumption and binge eating models in rats. These studies contribute to understanding the role of Orexin-1 receptor in eating disorders (Piccoli et al., 2012).

Synthesis of 1,2,4-Triazolo[4,3-c]pyrimidines

Investigations into the synthesis of 1,2,4-Triazolo[4,3-c]pyrimidines from 4-acylhydrazinopyrimidines have also utilized this compound. Such research is fundamental in the field of heterocyclic chemistry and the development of novel compounds with potential pharmaceutical applications (Cocco et al., 1992).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide' involves the reaction of 4-sulfamoylphenethylamine with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide to form the desired product.", "Starting Materials": [ "4-sulfamoylphenethylamine", "oxalyl chloride", "N-(4-aminobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide" ], "Reaction": [ "Step 1: React 4-sulfamoylphenethylamine with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 2: Add N-(4-aminobenzyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the final product, 'N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide'." ] }

CAS RN

923146-32-1

Molecular Formula

C19H19N5O5S

Molecular Weight

429.45

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide

InChI

InChI=1S/C19H19N5O5S/c20-30(28,29)13-7-5-12(6-8-13)9-10-21-18(26)19(27)22-11-16-14-3-1-2-4-15(14)17(25)24-23-16/h1-8H,9-11H2,(H,21,26)(H,22,27)(H,24,25)(H2,20,28,29)

InChI Key

AQUGPEPXFZDHQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

solubility

not available

Origin of Product

United States

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